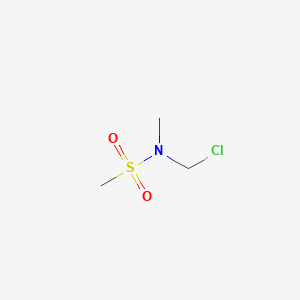

N-(chloromethyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(chloromethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQDWTRRLDZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508530 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82670-28-8 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-chloromethyl-N-methylmethanesulfonamide synonyms and trade names

[1]

Chemical Identity & Nomenclature

CAS Registry Number: 82670-28-8

Molecular Formula:

This compound is a specialized electrophilic building block. It belongs to the class of

Synonym Hierarchy

| Category | Nomenclature |

| IUPAC (Preferred) | N-(Chloromethyl)-N-methylmethanesulfonamide |

| CAS Index Name | Methanesulfonamide, N-(chloromethyl)-N-methyl- |

| Functional Synonyms | N-Mesyl-N-methyl-chloromethylamineChloromethyl(methyl)(methylsulfonyl)amine |

| InChI Key | SFOPHQUYNPBUPF-UHFFFAOYSA-N (Analogous base structure) |

| SMILES | CS(=O)(=O)N(C)CCl |

Commercial Availability & Trade Names

Pharmaceutical Trade Names: None. This substance is a synthetic intermediate, not a marketed active pharmaceutical ingredient (API). It does not possess consumer trade names (e.g., Valium, Tylenol).

Research Catalog Identifiers: In the context of procurement for R&D, it is identified by catalog numbers from specialized building-block suppliers:

-

Enamine: Catalog codes often vary by batch (e.g., ENA387772776).

-

Sigma-Aldrich / MilliporeSigma: Listed under CAS 82670-28-8 (Rare/Custom Synthesis category).

-

Key Organics / BLD Pharm: Available as a "Reactive Intermediate."

Synthesis & Reaction Mechanics

Mechanistic Insight

The utility of this compound lies in the high reactivity of the C-Cl bond adjacent to the nitrogen. The electron-withdrawing sulfonyl group destabilizes the N-C bond less than a carbonyl would, but the compound remains a potent electrophile. It behaves as a "masked" iminium ion equivalent.

Synthesis Protocol (In Situ Generation)

Note: Due to stability concerns, this reagent is often generated in situ.

Reagents:

-

N-Methylmethanesulfonamide (Parent Amine)

-

Paraformaldehyde (Formaldehyde source)

-

Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (

)

Workflow Logic:

The reaction proceeds via the formation of an N-hydroxymethyl intermediate (hemiaminal), which is subsequently chlorinated. The use of TMSCl is preferred in modern protocols to drive the equilibrium by forming the stable byproduct hexamethyldisiloxane (

Reactivity Pathway Diagram

The following diagram illustrates the formation of the reagent and its subsequent trapping by a nucleophile (e.g., an alkene or electron-rich aromatic).

Caption: Synthesis of CAS 82670-28-8 via chloromethylation and subsequent electrophilic trapping.

Safety, Toxicology & Handling (E-E-A-T)

Critical Alert: Genotoxic Impurity (PGI) Potential

As an

Risk Assessment Table

| Hazard Class | Description | Mitigation Strategy |

| Genotoxicity | High. Alkylating agent (C-Cl bond).[2] | Handle in isolator/glovebox. Treat as PGI in drug substances (TTC < 1.5 µ g/day ). |

| Stability | Moisture Sensitive. Hydrolyzes to release formaldehyde and HCl. | Store under Argon/Nitrogen at -20°C. Use anhydrous solvents (DCM, THF). |

| Acute Toxicity | Skin/Eye Irritant; Vesicant properties likely. | Double gloving (Nitrile/Laminate). Full face shield if handling neat oil. |

Decontamination Protocol

In the event of a spill or for cleaning glassware:

-

Quench: Do not use water immediately (generates HCl gas).

-

Neutralize: Treat with a solution of 10% aqueous ammonium hydroxide or dilute sodium methoxide. This converts the reactive alkyl chloride into a stable amine/ether.

-

Disposal: Incinerate as halogenated organic waste.

Analytical Methodologies

Detecting this compound requires specialized techniques due to its instability in protic media.

Recommended Method: GC-MS

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Inlet Temp: Low (150°C) to prevent thermal degradation.

-

Carrier: Helium.

-

Detection: Electron Impact (EI). Look for the molecular ion (

) or the characteristic loss of chlorine (

Alternative: Derivatization (LC-MS)

Direct analysis via LC-MS is difficult due to rapid hydrolysis in aqueous mobile phases.

-

Protocol: Quench a sample aliquot with excess morpholine or dimethylamine.

-

Analysis: Analyze the resulting stable adduct (e.g., N-((morpholinomethyl)(methyl)sulfamoyl)methane) via LC-MS/MS. This provides a reliable surrogate marker for the reactive chloride.

References

-

ChemicalBook. (2024). This compound Product Entry (CAS 82670-28-8).[1]Link

-

Shipov, A. G., et al. (2010).[3] "Reactivity of the Products of the Addition Reaction of N-Chloromethyl-N-methylmethanesulfonamide with 1-Alkoxy-2-methylpropene." Russian Journal of General Chemistry. Link

-

Sigma-Aldrich. (2025). Building Block Search: Sulfonamides.[4]Link

-

PubChem. (2025).[5][6] Compound Summary: N-(chloromethyl) derivatives.[7][3][2] National Library of Medicine. Link

Sources

- 1. CAS 82670-28-8 | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-[4-(chloromethyl)phenyl]methanesulfonamide (C8H10ClNO2S) [pubchemlite.lcsb.uni.lu]

- 6. N-(クロロメチル) フタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The N-methyl-N-methanesulfonylaminomethyl Group: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery

Executive Summary: In the landscape of contemporary drug design, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic profiles is paramount. The N-methyl-N-methanesulfonylaminomethyl [-CH₂-N(CH₃)(SO₂CH₃)] group has emerged as a versatile and valuable moiety for medicinal chemists. This functional group combines the structural features of a metabolically robust methanesulfonamide with a tertiary amine, offering a unique tool to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. This guide provides an in-depth exploration of the strategic value, synthetic methodologies for introduction, and practical applications of this group, intended for researchers, medicinal chemists, and drug development scientists.

The Strategic Value in Medicinal Chemistry

The incorporation of the N-methyl-N-methanesulfonylaminomethyl group into a molecular scaffold is a deliberate strategy to fine-tune its drug-like properties. The rationale for its use is grounded in the predictable contributions of its constituent parts: the methanesulfonyl (mesyl) group and the N-methylaminomethyl linker.

-

Modulation of Physicochemical Properties: The sulfonamide moiety is a well-established functional group in medicinal chemistry.[1][2] The methanesulfonyl portion, in particular, is a strong hydrogen bond acceptor and is metabolically stable.[3] Its inclusion can reduce the lipophilicity of a parent molecule, often leading to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The tertiary amine component introduces a basic center, allowing for salt formation to further enhance solubility and providing a handle to modulate the overall pKa of the compound.

-

Bioisosteric Replacement: The N-methyl-N-methanesulfonylaminomethyl group can serve as a non-classical bioisostere for other polar, acidic, or hydrogen-bonding groups.[3][4] In drug design, carboxylic acids are often associated with poor membrane permeability and rapid metabolism.[5] This group can act as a non-ionizable mimic, replacing the critical hydrogen bonding interactions of a carboxylate while improving cell penetration. Its unique geometry and electronic profile offer a distinct alternative to other common bioisosteres like tetrazoles or N-acylsulfonamides.[2][4]

-

Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, and the N-methyl group can also influence metabolic pathways.[1][3] By blocking a potential site of metabolism or introducing a "soft spot" for predictable metabolism, this group can be used to control the metabolic fate of a drug candidate, potentially increasing its half-life.[6][7]

Synthetic Routes and Methodologies

The introduction of the N-methyl-N-methanesulfonylaminomethyl group is most effectively achieved via a Mannich-type reaction, which involves the aminomethylation of a nucleophilic substrate.[8] The key is the in situ generation of a reactive N-methanesulfonyl-N-methyliminium ion from stable precursors.

Generation of the Key Reactive Intermediate

The cornerstone of the synthesis is the reaction between N-methylmethanesulfonamide and formaldehyde. In the presence of an acid catalyst, these reagents form a N-(hydroxymethyl)-N-methylmethanesulfonamide intermediate, which readily eliminates water to generate the highly electrophilic N-methanesulfonyl-N-methyliminium ion. This transient species is the key aminomethylating agent.

Caption: Generation of the key N-acyliminium ion electrophile.

Protocol: Aminomethylation of an Electron-Rich Heterocycle (Indole)

This protocol describes the introduction of the N-methyl-N-methanesulfonylaminomethyl group onto the C3-position of an indole, a common scaffold in medicinal chemistry.[4] The procedure is based on established Mannich reaction principles.[8]

Materials:

-

Indole (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Acetic Acid (as solvent and catalyst)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of indole (1.0 eq) in glacial acetic acid (0.2 M), add N-methylmethanesulfonamide (1.2 eq) and paraformaldehyde (1.5 eq).

-

Reaction Execution: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed. Causality Note: Heating is necessary to depolymerize paraformaldehyde and facilitate the formation of the reactive iminium ion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Safety Note: Neutralization is exothermic and will release CO₂ gas.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-N-((1H-indol-3-yl)methyl)methanesulfonamide.

Case Study: Application as a Bioisostere for Indole-3-Acetic Acid

To illustrate the strategic application of this group, we can consider its use as a bioisostere for a carboxylic acid, such as in the case of Indole-3-acetic acid (IAA), a natural auxin hormone.[11][12] While IAA itself is not a drug, its scaffold is a common starting point for drug design. Replacing the metabolically labile and highly polar carboxylic acid with the N-methyl-N-methanesulfonylaminomethyl group can drastically alter its properties.

Data Presentation: Comparative Physicochemical and Biological Properties

The following table presents a hypothetical but representative comparison based on known structure-property relationships for such modifications.[3][13]

| Property | Parent: Indole-3-Acetic Acid | Analogue: Indole-3-CH₂-N(Me)SO₂Me | Rationale for Change |

| Molecular Weight | 175.18 g/mol | 266.34 g/mol | Increased molecular weight due to addition of the group. |

| pKa | ~4.7 (Acidic) | ~8-9 (Basic, amine) | Shift from an acidic to a basic compound, altering ionization state at physiological pH. |

| cLogP | 1.41 | ~2.5 - 3.0 | Increased lipophilicity by replacing a carboxylate with a larger, less polar group.[3] |

| Aqueous Solubility | High (as salt) | Moderate (pH-dependent) | Reduced intrinsic solubility but can be solubilized as an acid salt. |

| Metabolic Stability | Prone to oxidation/conjugation[12] | Sulfonamide is stable; N-demethylation possible but generally more robust.[1][14] | The sulfonamide moiety is highly resistant to metabolic cleavage.[3] |

| Cell Permeability | Low (ionized at pH 7.4) | High (neutral at pH 7.4) | Neutral form at physiological pH allows for improved passive diffusion across membranes. |

| Target Affinity (Hypothetical) | 1X | 0.5X - 5X | Highly context-dependent; the new group may introduce new interactions or steric clashes.[15] |

Experimental Workflow for Analogue Evaluation

The evaluation of a newly synthesized analogue follows a standard drug discovery workflow to assess its potential.

Caption: A typical workflow for evaluating a novel drug analogue.

Conclusion and Future Perspectives

The N-methyl-N-methanesulfonylaminomethyl group represents a sophisticated tool in the medicinal chemist's arsenal. Its utility lies in its predictable influence on key drug-like properties, including solubility, metabolic stability, and cell permeability. The synthetic accessibility via Mannich-type chemistry allows for its incorporation into diverse molecular scaffolds. As drug discovery continues to tackle increasingly complex biological targets, the rational application of such versatile functional groups will be crucial for the successful optimization of new therapeutic agents. Future work may focus on developing asymmetric methods for its introduction and further exploring its potential as a bioisostere for a wider range of functional groups.

References

-

Werth, B. L. (2024). Sulfonamides. Merck Manual Professional Edition. [Link]

-

Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

-

PubChem. (n.d.). N-methyl-N-phenylmethanesulfonamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, UCD. [Link]

-

PubChem. (n.d.). N-Methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Verdonk, M. L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-15. [Link]

-

Neelam, A., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5563–5579. [Link]

-

Dąbrowska, K., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]

-

Marrazzo, A., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 689. [Link]

-

Barreiro, E. J., & Lages, A. S. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

-

Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Properties and Uses of N-Methyl Methanesulfonamide. [Link]

-

Dandela, R., et al. (2021). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Kim, Y. G., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

-

Cheméo. (n.d.). N-Methoxymethyl-N-methylformamide. Retrieved February 21, 2026, from [Link]

-

Sipos, G., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3788. [Link]

-

Kumla, J., et al. (2020). Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand. PLOS ONE, 15(1), e0227478. [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

-

Taylor & Francis. (n.d.). Indole-3-acetic acid – Knowledge and References. [Link]

-

ChemSynthesis. (2025). N-(4-hydroxyphenyl)methanesulfonamide. [Link]

-

Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand | PLOS One [journals.plos.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of Sulfonamide Pharmacophores Using Chloromethyl Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] This guide provides a detailed exploration of the synthesis of sulfonamide pharmacophores, with a particular focus on the strategic use of chloromethyl reagents. We will delve into two primary synthetic pathways: the foundational synthesis of sulfonamides from sulfonyl chlorides and the subsequent N-alkylation utilizing chloromethyl reagents. This document is designed to equip researchers with both the theoretical underpinnings and practical, step-by-step protocols necessary for the successful synthesis of these vital compounds.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide group (R−S(=O)₂−NR₂) is a critical pharmacophore found in a wide array of clinically significant drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Their mechanism of action, particularly in antibacterial "sulfa drugs," often involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][3] The modular nature of sulfonamide synthesis allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties.

Chloromethyl reagents serve as versatile tools in the synthesis and modification of sulfonamide-containing molecules. They can be employed in the initial stages to introduce the foundational chlorosulfonyl group onto an aromatic ring or used in subsequent steps for the N-alkylation of a primary sulfonamide, thereby expanding the chemical space for drug discovery.

Foundational Synthesis: From Aromatic Precursors to Primary Sulfonamides

The most common and established method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6] This section outlines the initial preparation of the key sulfonyl chloride intermediate from an aromatic starting material.

Chlorosulfonylation of Aromatic Compounds

The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a pivotal step. This is typically achieved through an electrophilic aromatic substitution reaction with chlorosulfonic acid (ClSO₃H).[7]

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid is a highly reactive and potent electrophile, making it effective for the sulfonation and subsequent chlorination of a wide range of aromatic compounds.[8]

-

Reaction Conditions: The reaction is often performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts, such as sulfones.[8]

-

Safety: Chlorosulfonic acid reacts violently with water and is highly corrosive.[9][10][11][12][13] Strict anhydrous conditions and appropriate personal protective equipment (PPE) are mandatory.

Experimental Protocol 1: Chlorosulfonylation of Acetanilide

This protocol details the synthesis of 4-acetamidobenzenesulfonyl chloride, a common precursor for many sulfa drugs.[2][14]

Materials:

-

Acetanilide

-

Chlorosulfonic Acid (ClSO₃H)

-

Ice

-

Deionized Water

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

In a fume hood, carefully add chlorosulfonic acid (6.0 molar equivalents) to a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly and portion-wise, add acetanilide (1.0 molar equivalent) to the cold, stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture at room temperature for 1-2 hours, then carefully heat to 60-70 °C for an additional hour to ensure complete reaction.

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product under vacuum. The crude sulfonyl chloride is often used directly in the next step without further purification.

Formation of the Primary Sulfonamide

The newly synthesized sulfonyl chloride is then reacted with an amine (in this case, ammonia) to form the primary sulfonamide.

Causality Behind Experimental Choices:

-

Nucleophile: Ammonia or an aqueous solution of ammonium hydroxide provides the nitrogen nucleophile required to displace the chloride from the sulfonyl chloride group.

-

Base: The reaction generates hydrochloric acid as a byproduct, which is neutralized by the excess ammonia or an added base.[4]

Experimental Protocol 2: Synthesis of 4-Acetamidobenzenesulfonamide

Materials:

-

4-Acetamidobenzenesulfonyl chloride (from Protocol 1)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Cool a beaker of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the crude 4-acetamidobenzenesulfonyl chloride from the previous step to the cold ammonium hydroxide with constant stirring.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

A solid precipitate of 4-acetamidobenzenesulfonamide will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

To remove any unreacted starting material and impurities, the crude product can be dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Filter the purified product, wash with cold water, and dry.

The final step to obtain the parent sulfanilamide involves the hydrolysis of the acetamido group, which is typically achieved by heating with aqueous acid.[14]

N-Alkylation of Sulfonamides Using Chloromethyl Reagents

For the synthesis of more complex sulfonamide pharmacophores, N-alkylation of a primary sulfonamide is a key transformation. Chloromethyl reagents, such as (chloromethyl)sulfonylethane, are effective electrophiles for this purpose due to the electron-withdrawing nature of the adjacent sulfonyl group, which activates the C-Cl bond for nucleophilic substitution.[15]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to deprotonate the primary sulfonamide, generating the more nucleophilic sulfonamide anion.[16]

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction without interfering.[16]

-

Temperature: The reaction temperature is often elevated to increase the reaction rate, but should be optimized to minimize side reactions.[16]

Experimental Protocol 3: N-Alkylation of a Primary Sulfonamide

This protocol provides a general procedure for the N-alkylation of a primary sulfonamide using a chloromethyl reagent.

Materials:

-

Primary Sulfonamide (e.g., benzenesulfonamide)

-

(Chloromethyl)sulfonylethane or another suitable chloromethyl reagent

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 eq) and the anhydrous solvent.

-

Add the base (1.2-1.5 eq) to the stirred solution at room temperature.

-

Stir the mixture for 15-30 minutes to allow for the formation of the sulfonamide anion.

-

Slowly add a solution of the chloromethyl reagent (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic Pathways

Workflow for Primary Sulfonamide Synthesis

Caption: General workflow for the synthesis of primary sulfonamides.

Mechanism for N-Alkylation of Sulfonamides

Caption: Mechanism of N-alkylation of primary sulfonamides.

Data Presentation and Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield in chlorosulfonylation | Incomplete reaction or decomposition of the product during workup. | Ensure the reaction goes to completion by monitoring with TLC. Maintain low temperatures during the addition of the reaction mixture to ice water. |

| Formation of di-sulfonylation byproduct | Use of excess sulfonyl chloride or high reaction temperatures. | Carefully control the stoichiometry of the reactants. Maintain the recommended reaction temperature.[4] |

| Hydrolysis of sulfonyl chloride | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. Use fresh or newly purified sulfonyl chloride.[4] |

| Low yield in N-alkylation | Incomplete deprotonation of the sulfonamide or low reactivity of the chloromethyl reagent. | Use a stronger base or increase the reaction temperature. Consider using a more reactive alkylating agent (e.g., an alkyl iodide). |

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[9][10][11][12][13] Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[13] Keep it away from combustible materials and water.[9]

-

Chloromethyl Reagents: These are reactive alkylating agents and should be treated as potential irritants and lachrymators. Handle with care in a fume hood.

-

General Precautions: Always wear appropriate PPE. Be aware of the exothermic nature of many of these reactions and use cooling baths as necessary.

Conclusion

The synthesis of sulfonamide pharmacophores is a well-established yet highly versatile area of medicinal chemistry. By understanding the fundamental reactions of chlorosulfonylation and subsequent amination, researchers can readily access a wide range of primary sulfonamides. The strategic use of chloromethyl reagents for N-alkylation further expands the synthetic possibilities, allowing for the creation of diverse libraries of compounds for drug discovery. The protocols and insights provided in this guide offer a solid foundation for the successful and safe synthesis of these important molecules.

References

-

Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Available at: [Link]

-

Unacademy. Hinsberg Reagent And Test. Available at: [Link]

-

Testbook.com. Hinsberg Reagent: Preparation, Test, and Uses. Available at: [Link]

-

Grokipedia. Hinsberg reaction. Available at: [Link]

-

CK-12. Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Available at: [Link]

- Google Patents. US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]

-

ResearchGate. Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

-

ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

-

PMC. Preparation of sulfonamides from N-silylamines. Available at: [Link]

-

UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available at: [Link]

-

Wikipedia. Sulfonamide. Available at: [Link]

- Google Patents. A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

-

Chemistry LibreTexts. 20.10: Sulfa Drugs - a closer look. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

-

PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

-

Royal Society of Chemistry Publishing. Synthetic approaches and applications of sulfonimidates. Available at: [Link]

-

SpringerLink. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

-

Inchem. ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

-

NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Available at: [Link]

-

SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Available at: [Link]

-

PMC. Metal-free introduction of primary sulfonamide into electron-rich aromatics. Available at: [Link]

-

Royal Society of Chemistry. (2016). Chapter 13:Synthesis of Sulfonamides. Available at: [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. Available at: [Link]

- Google Patents. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.

-

MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]

-

Organic Chemistry Portal. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Available at: [Link]

- Google Patents. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.

-

ResearchGate. Methods for mono‐selective N‐alkylation of primary sulfonamides using.... Available at: [Link]

-

Organic Reactions. Chloromethylation of Aromatic Compounds. Available at: [https://organicreactions.org/index.php/Chloromethylation_of_Aromatic_Compounds]([Link]_ Compounds)

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Chapter 13:Synthesis of Sulfonamides (2016) | Anne-Marie D. Schmitt | 3 Citations [scispace.com]

- 8. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 9. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted N-(chloromethyl)-N-methylmethanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted N-(chloromethyl)-N-methylmethanesulfonamide from their reaction mixtures. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a reactive compound frequently used in organic synthesis. Its electrophilic nature makes it a valuable reagent, but this same reactivity can pose challenges during reaction work-up and product purification. Incomplete reaction or the use of excess reagent can lead to its persistence in the crude product mixture, necessitating effective removal strategies to ensure the purity of the desired compound. This guide will explore the underlying chemical principles and provide practical, field-proven protocols for the efficient removal of this impurity.

Understanding the Challenge: Chemical Reactivity of this compound

The primary challenge in removing this compound stems from its susceptibility to hydrolysis and its reactivity towards nucleophiles. The chloromethyl group is a potent electrophile, while the sulfonyl group enhances its leaving group ability. Understanding these properties is crucial for designing an effective purification strategy.

Sulfonyl chlorides, a related class of compounds, are known to be sensitive to water, leading to hydrolysis.[1][2] While this compound is a sulfonamide derivative, the chloromethyl group imparts significant reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when trying to remove unreacted this compound.

FAQ 1: My standard aqueous work-up doesn't fully remove the unreacted starting material. Why is this, and what can I do?

Answer: While this compound is susceptible to hydrolysis, the rate can be slow, especially under neutral or acidic conditions and at low temperatures.[1] A simple water wash may not be sufficient to completely hydrolyze or extract the unreacted material in a timely manner.

Troubleshooting Steps:

-

Increase the pH: Hydrolysis of related sulfonyl carbamates is significantly accelerated under basic conditions. Consider washing your organic layer with a mild basic solution like saturated sodium bicarbonate or a dilute sodium carbonate solution. This will deprotonate any residual water, making it a more potent nucleophile for attacking the chloromethyl group.

-

Increase Temperature (with caution): Gently warming the reaction mixture during the aqueous wash can increase the rate of hydrolysis. However, be mindful of the thermal stability of your desired product.

-

Extended Stirring: Increasing the contact time between the organic and aqueous phases by stirring the biphasic mixture for a longer period (e.g., 1-2 hours) can promote more complete hydrolysis.

FAQ 2: I've tried a basic wash, but I'm still seeing the impurity in my NMR/LC-MS. What's my next step?

Answer: If a basic wash is insufficient, it's possible that the impurity has limited solubility in the aqueous phase or that the hydrolysis is still not proceeding to completion. In this case, a more targeted chemical quenching approach is recommended.

Troubleshooting Steps:

-

Nucleophilic Quenching: Introduce a nucleophile that will selectively react with the unreacted this compound, converting it into a more easily separable derivative.

-

Amine Quench: Adding a small amount of a primary or secondary amine (e.g., diethylamine, piperidine) to the reaction mixture before work-up can be effective. The resulting sulfonamide derivative will have significantly different polarity, facilitating its removal by extraction or chromatography.

-

Thiol Quench: Thiols are excellent nucleophiles. A scavenger resin functionalized with thiol groups can be added to the reaction mixture to covalently bind and remove the unreacted starting material.

-

FAQ 3: Can I use chromatography to remove the impurity without a chemical quench?

Answer: Yes, column chromatography is a viable option, particularly if the polarity difference between your desired product and this compound is significant.[3]

Troubleshooting Steps:

-

Solvent System Selection: A careful selection of the mobile phase is critical. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely be necessary to achieve good separation.

-

Stationary Phase Choice: Standard silica gel is often sufficient. However, if co-elution is an issue, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[4]

-

Thin Layer Chromatography (TLC) Optimization: Before committing to a large-scale column, optimize the separation on a TLC plate to identify the ideal solvent system.

FAQ 4: How can I monitor the removal of this compound?

Answer: Effective monitoring is crucial to determine the success of your purification strategy.

Analytical Techniques:

| Technique | Application | Considerations |

| Thin Layer Chromatography (TLC) | Quick, qualitative assessment of reaction progress and purity of fractions from column chromatography. | Choose a stain that visualizes both your product and the starting material (e.g., potassium permanganate). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive method for detecting and quantifying trace amounts of the impurity.[5] | Develop a method that can resolve your product from the starting material and potential byproducts.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis if an internal standard is used. | The chloromethyl protons (CH2Cl) will have a characteristic chemical shift. |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common and effective removal techniques.

Protocol 1: Enhanced Aqueous Work-up with Basic Wash

This protocol aims to hydrolyze the unreacted this compound.

-

Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.

-

Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

-

Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Caution: Be aware of potential pressure buildup due to CO₂ evolution if the reaction mixture is acidic. Vent the separatory funnel frequently.

-

-

Stirring: Vigorously stir or shake the biphasic mixture for 30-60 minutes.

-

Phase Separation: Allow the layers to separate and discard the aqueous layer.

-

Repeat: Repeat the basic wash (steps 3-5) one or two more times.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product by TLC or LC-MS to confirm the absence of the starting material.

Protocol 2: Nucleophilic Quenching with Diethylamine

This protocol uses a nucleophile to convert the unreacted starting material into a more polar and easily removable compound.

-

Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

-

Quenching Agent Addition: Slowly add diethylamine (1.1 equivalents relative to the excess this compound) to the stirred reaction mixture.

-

Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour.

-

Aqueous Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 (steps 2-9). The resulting diethylamine adduct is typically more water-soluble or has a significantly different polarity, making it easier to remove during extraction or subsequent chromatography.

Workflow for Removal of this compound

Caption: Decision workflow for removing unreacted starting material.

Concluding Remarks

The successful removal of unreacted this compound is a critical step in ensuring the purity of your final product. A systematic approach that begins with an understanding of the impurity's reactivity, followed by a logical selection and optimization of a removal strategy, will lead to the most efficient and effective purification. By employing the troubleshooting tips and detailed protocols outlined in this guide, researchers can confidently address this common purification challenge.

References

- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

Ministry of Food and Drug Safety. Analytical Methods. [Link]

-

ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

University of Notre Dame. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

-

SciELO. Preparative Separation and Structural Identification of Impurities of a New α2‐Adrenoceptor Agonist Using Stacking I. [Link]

-

University of California, Berkeley. Quenching of Pyrophoric Materials - The Sarpong Group. [Link]

-

KGROUP. Quenching Reactive Substances. [Link]

-

toxoer. 253 ANALYTICAL METHOD FOR DETERMINATION OF SOME PRIORITY SUBSTANCES IN SURFACE AND GROUND WATER SAMPLES BY LIQUID CHROMATOGRAPHY. [Link]

-

Royal Society of Chemistry. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]

-

PubMed. A novel chemiluminescence quenching method for determination of sulfonamides in pharmaceutical and biological fluid based on luminol-Ag(III) complex reaction in alkaline solution. [Link]

-

MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

-

Royal Society of Chemistry. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

-

Princeton University. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

-

Semantic Scholar. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

-

National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

Paris Lodron Universität Salzburg. Native chromatographic separation techniques and their application to therapeutic molecules. [Link]

-

PubMed. Chromatographic separation of chromatin subunits. [Link]

-

SIELC Technologies. Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. [Link]

-

PubChemLite. N-[4-(chloromethyl)phenyl]methanesulfonamide (C8H10ClNO2S). [Link]

-

Cheméo. Chemical Properties of Chloromethanesulfonyl chloride (CAS 3518-65-8). [Link]

-

Research Solutions. The Hydrolysis of Chloromethyl Aryl Sulfides. [Link]

-

Amanote Research. (PDF) Hydrolysis ofN-Alkyl Sulfamates and the Catalytic. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle.toxoer.com [moodle.toxoer.com]

Technical Support Center: Quenching Protocols for N-(chloromethyl)-N-methylmethanesulfonamide Waste

Disclaimer: The following guide provides recommended quenching protocols for N-(chloromethyl)-N-methylmethanesulfonamide waste based on established principles of organic chemistry and safe laboratory practices for analogous reactive electrophiles. As of the date of this publication, specific, peer-reviewed quenching protocols for this compound are not widely available. Therefore, all procedures should be performed with extreme caution, under the direct supervision of qualified personnel, and after a thorough risk assessment.

Introduction

This compound is a reactive electrophilic compound, likely employed as an alkylating agent in organic synthesis. The presence of a chloromethyl group attached to a sulfonamide nitrogen atom makes it susceptible to nucleophilic attack. Improper handling and disposal of waste containing this compound can pose significant safety and environmental hazards. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective quenching of this compound waste streams.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from its reactivity as an alkylating agent. It is expected to be corrosive, a lachrymator (causes tearing), and potentially mutagenic.[1] Skin and eye contact should be strictly avoided, and all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What is the fundamental principle behind quenching this type of waste?

A2: The quenching process involves the neutralization of the reactive electrophilic chloromethyl group through a nucleophilic substitution (SN2) reaction.[2][3] A suitable nucleophile is introduced to displace the chloride, resulting in a less reactive and more easily disposable compound.

Q3: What are the general categories of quenching agents suitable for this compound?

A3: Based on the reactivity of similar electrophiles, suitable quenching agents fall into three main categories:

-

Basic Aqueous Solutions: Dilute solutions of sodium bicarbonate or sodium hydroxide can hydrolyze the chloromethyl group.

-

Alcohols: Protic solvents like isopropanol, ethanol, and methanol can act as nucleophiles.

-

Amines: Nucleophilic amines, such as dilute aqueous ammonia or diethylamine, can readily react with the chloromethyl group.

Q4: Can I dispose of unquenched this compound waste directly into the solvent waste container?

A4: Absolutely not. Unquenched, reactive electrophiles should never be mixed with general solvent waste. This can lead to uncontrolled reactions with other chemicals in the waste stream, potentially causing pressure buildup, heat generation, and the release of hazardous fumes.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Incomplete Quenching (presence of starting material after the procedure) | Insufficient amount of quenching agent. | Add an additional portion of the quenching agent and continue to stir. Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) to confirm the absence of the starting material. |

| Low reaction temperature leading to slow kinetics. | Allow the reaction mixture to slowly warm to room temperature and stir for an extended period. Gentle warming (e.g., to 40-50 °C) can be considered with extreme caution and continuous monitoring. | |

| Poor mixing in a biphasic system. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The use of a phase-transfer catalyst can be considered for certain quenching protocols. | |

| Exothermic Reaction (rapid temperature increase) | Addition of quenching agent is too fast. | Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is still being efficiently cooled in an ice bath. |

| The concentration of the waste stream is too high. | Dilute the waste stream with a compatible, inert solvent (e.g., THF, acetonitrile) before quenching. | |

| Formation of a Precipitate | The quenched product or a salt byproduct has low solubility in the reaction mixture. | Add a co-solvent to aid in solubilization. If the precipitate is a salt, it can often be removed by filtration after the quenching is complete and the mixture is neutralized. |

| The reaction was cooled too much with an aqueous quench, causing freezing. | Allow the mixture to warm to a temperature above the freezing point of the aqueous layer. | |

| Unexpected Color Change | Potential side reactions or decomposition. | As long as the starting material is consumed and the reaction is under control, this may not be a significant issue. However, it is crucial to ensure the final waste is properly characterized and disposed of according to institutional guidelines. |

| Gas Evolution | Reaction of a basic quenching agent (e.g., sodium bicarbonate) with an acidic component in the waste stream. | Ensure the reaction is well-vented and the addition of the quenching agent is slow to control the rate of gas evolution. |

Experimental Quenching Protocols

Safety First: All procedures must be carried out in a certified chemical fume hood. Full PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves, is mandatory. An ice bath should be readily available to control any exothermic reactions.

Protocol 1: Quenching with Aqueous Sodium Bicarbonate

This is a generally safe and effective method for hydrolyzing the reactive chloromethyl group.

Materials:

-

Waste containing this compound

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

An inert organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Stir plate and stir bar

-

Reaction flask (of a size that is no more than half-full with the reaction mixture)

-

Ice bath

Procedure:

-

Dilute the waste stream containing this compound with an equal volume of an inert solvent like THF to ensure homogeneity and to moderate the reaction rate.

-

Place the reaction flask in an ice bath and allow the diluted waste solution to cool to 0-5 °C with stirring.

-

Slowly, and in small portions, add a saturated aqueous solution of sodium bicarbonate to the cooled waste solution. Be mindful of potential gas evolution if the waste stream is acidic.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least 12 hours to ensure the reaction goes to completion.

-

Test the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Separate the organic and aqueous layers and dispose of them according to your institution's hazardous waste guidelines.

Underlying Principle: The bicarbonate acts as a mild base to facilitate the hydrolysis of the chloromethyl group to a hydroxymethyl group. The primary product is N-(hydroxymethyl)-N-methylmethanesulfonamide, which is significantly less reactive.

Protocol 2: Quenching with an Amine Solution

Amines are excellent nucleophiles and react readily with alkyl halides. This method is highly effective but requires careful handling of the amine.

Materials:

-

Waste containing this compound

-

10% aqueous solution of ammonia (NH₄OH) or a 10% solution of diethylamine in an inert solvent.

-

An inert organic solvent (e.g., THF or Acetonitrile)

-

Stir plate and stir bar

-

Reaction flask

-

Ice bath

Procedure:

-

Dilute the waste stream with an equal volume of an inert solvent (e.g., THF).

-

Cool the diluted waste to 0-5 °C in an ice bath with stirring.

-

Slowly add the 10% amine solution to the cooled waste. The reaction is likely to be exothermic, so careful control of the addition rate is crucial.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting mixture can then be prepared for disposal according to institutional guidelines.

Underlying Principle: The amine acts as a nucleophile, displacing the chloride to form a stable and less reactive amino-substituted product. For example, with diethylamine, the product would be N-((diethylamino)methyl)-N-methylmethanesulfonamide.

Visualization of Quenching Mechanisms

The following diagrams illustrate the proposed reaction pathways for the quenching of this compound.

Caption: Proposed SN2 mechanisms for quenching.

Caption: A logical workflow for troubleshooting incomplete quenching.

References

- KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from a university safety manual (specific URL not available in search results).

-

EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Retrieved from [Link]

- Google Patents. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

Sources

Technical Support Center: Advanced Acid Scavenging Strategies in Chloromethylation

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chloromethylation reactions. As researchers and drug development professionals, you understand the synthetic utility of the chloromethyl group, but also the challenges associated with the acidic conditions of the reaction, which often lead to side-product formation and reduced yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative bases for acid scavenging, moving beyond traditional methodologies to enhance reaction control and product purity.

Troubleshooting Guide: Common Issues with Acid Scavenging in Chloromethylation

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Chloromethylated Product

Symptoms:

-

Low conversion of starting material.

-

Significant recovery of unreacted aromatic substrate.

Potential Causes & Solutions:

-

Inadequate Acid Scavenging: The generated HCl can create an unfavorable equilibrium or promote side reactions that consume the starting material in non-productive pathways. Traditional chloromethylation is often run under strongly acidic conditions without a base, but for sensitive substrates, this is not optimal.[1][2]

-

Sub-optimal Reaction Temperature: Higher temperatures can favor the formation of diarylmethane byproducts over the desired chloromethylated product.[2][5]

-

Incorrect Stoichiometry: An excess of the chloromethylating agent can lead to the formation of dichlorinated byproducts, while an insufficient amount will result in low conversion.

-

Solution: Carefully control the molar ratios of your reactants. A slight excess of the chloromethylating agent is often used, but this should be optimized for your specific substrate.

-

Problem 2: Formation of Diaryl- or Polymeric Byproducts

Symptoms:

-

Complex reaction mixture observed by TLC or LC-MS.

-

Isolation of high molecular weight, often insoluble, material.

Potential Causes & Solutions:

-

Friedel-Crafts Alkylation Side Reaction: The newly formed chloromethylated product is itself a reactive electrophile that can alkylate another molecule of the starting aromatic compound, leading to diarylmethane byproducts.[1][2] This is often catalyzed by the acidic conditions.

-

Solution 1: Employ a Bulky, Non-Nucleophilic Base. A base like a "Proton Sponge" (1,8-bis(dimethylamino)naphthalene) is highly effective at scavenging protons without participating in other reactions.[3][7] Its steric bulk prevents it from acting as a nucleophile. By neutralizing HCl, it reduces the Lewis acidity of the medium, thereby suppressing the Friedel-Crafts side reaction.

-

Solution 2: Use Polymer-Bound Scavengers. A polymer-bound amine can sequester excess acid, and the resulting ammonium salt can be easily removed by filtration.[8][9][10] This simplifies workup and prevents the scavenger from interfering with downstream steps.

-

-

High Reactant Concentration: High concentrations of the aromatic substrate can increase the probability of the diarylmethane side reaction.[11]

-

Solution: Perform the reaction under more dilute conditions. While this may slow down the desired reaction, it can significantly improve selectivity.

-

Problem 3: Product Decomposition During Workup or Purification

Symptoms:

-

The product appears pure after the reaction but degrades upon standing or during chromatography.

-

Difficulty in obtaining a clean product after purification.

Potential Causes & Solutions:

-

Residual Acidity: Trace amounts of HCl can remain in the product, leading to slow decomposition or polymerization over time.

-

Solution 1: Alkaline Workup. A gentle wash with a cold, dilute aqueous solution of sodium bicarbonate can neutralize residual acid. However, be cautious, as some chloromethylated products can be sensitive to hydrolysis under basic conditions.

-

Solution 2: Use of Immobilized Scavengers. Employing a polymer-bound acid scavenger during the reaction can lead to a cleaner crude product that requires less aggressive purification.[8][10] The scavenger is simply filtered off, removing the sequestered acid with it.

-

-

Thermal Instability: Many chloromethylated compounds are thermally labile and can decompose at elevated temperatures.[5]

-

Solution: Avoid high temperatures during workup and purification. Use a rotary evaporator at low temperature and high vacuum. If distillation is necessary, perform it under high vacuum to keep the pot temperature as low as possible.[5]

-

Frequently Asked Questions (FAQs) on Alternative Acid Scavengers

Q1: Why should I consider using an alternative base in my chloromethylation reaction?

The primary motivation is to control the reaction environment and improve selectivity. The HCl generated during the reaction can lead to several undesirable outcomes, including:

-

Catalysis of side reactions , most notably the formation of diarylmethane byproducts.[2]

-

Decomposition of acid-sensitive starting materials or products.

-

Creation of a harsh, corrosive environment.

By using an appropriate acid scavenger, you can neutralize the HCl as it forms, leading to a cleaner reaction, higher yield, and easier purification.

Q2: What are the key characteristics of a good acid scavenger for chloromethylation?

An ideal acid scavenger for this application should be:

-

Sufficiently Basic: It must be able to effectively neutralize the strong acid (HCl) generated.

-

Non-Nucleophilic: It should not compete with the aromatic substrate in reacting with the electrophilic chloromethylating species.

-

Sterically Hindered: Bulkiness helps in preventing nucleophilic attack.[4]

-

Soluble in the reaction medium to ensure efficient scavenging.

-

Easily Separable from the final product after the reaction.

Q3: Can you compare some of the common alternative bases?

Certainly. The choice of base is critical and depends on the specific requirements of your synthesis.

| Base Type | Example(s) | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |

| Proton Sponges | 1,8-Bis(dimethylamino)naphthalene | ~12.1 | Highly basic, non-nucleophilic due to steric hindrance, excellent at preventing side reactions.[3][12] | High cost, can be difficult to remove completely. |

| Hindered Amines | 2,2,6,6-Tetramethylpiperidine (TMP), Diisopropylethylamine (DIPEA) | ~11 | Moderately priced, effective scavengers, less nucleophilic than simpler amines.[4] | Can sometimes act as a nucleophile with very reactive electrophiles. |

| Inorganic Bases | Calcium Carbonate (CaCO₃), Sodium Carbonate (Na₂CO₃) | ~10.3 (for HCO₃⁻) | Inexpensive, easy to remove by filtration. | Low solubility in many organic solvents, can lead to heterogeneous reaction mixtures and slower scavenging. |

| Polymer-Bound Amines | Polystyrene-bound tris(2-aminoethyl)amine | Varies | Simplifies workup to a simple filtration, prevents contamination of the product.[9][10] | Higher cost per mole, can have slower reaction kinetics due to mass transfer limitations. |

Q4: Can I use a common base like triethylamine (TEA) or pyridine?

While TEA and pyridine are common laboratory bases, they are generally not recommended for chloromethylation. They are sufficiently nucleophilic to react with the chloromethylating agent or the chloromethylated product, leading to the formation of quaternary ammonium salts and other impurities. This not only consumes the base but also complicates the purification process. The use of a more sterically hindered, non-nucleophilic base is a superior strategy.

Experimental Protocols

Protocol 1: General Procedure for Chloromethylation using a Proton Sponge

This protocol is designed for an acid-sensitive aromatic substrate where byproduct formation is a significant concern.

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) and 1,8-bis(dimethylamino)naphthalene (1.1 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or CHCl₃).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add the chloromethylating agent (e.g., a solution of formaldehyde and HCl, or chloromethyl methyl ether) (1.2 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold 1M HCl (to remove the protonated sponge), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation, keeping the temperature as low as possible.[5]

Visualizing the Workflow: Selecting an Acid Scavenger

The choice of an acid scavenging strategy is crucial for the success of your chloromethylation reaction. The following decision tree can guide you in selecting the most appropriate approach for your specific needs.

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. A colorimetric proton sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Troubleshooting [chem.rochester.edu]

- 7. Cations derived from proton sponge : modification of halide ion coordination chemistry through intermolecular interactions [library2.smu.ca]

- 8. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]

- 9. fshmn.uni-pr.edu [fshmn.uni-pr.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of the N-methyl-N-methanesulfonylaminomethyl Group for Researchers and Drug Development Professionals

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of organic molecules, providing invaluable insights into the functional groups present within a compound. For researchers and scientists in the field of drug development, a comprehensive understanding of the vibrational signatures of specific molecular moieties is paramount for compound identification, purity assessment, and quality control. This guide provides an in-depth analysis of the characteristic IR absorption peaks for the N-methyl-N-methanesulfonylaminomethyl group, a functional group of increasing interest in medicinal chemistry. We will dissect the constituent parts of this group, compare its spectral features to related functionalities, and provide a detailed experimental protocol for acquiring high-quality IR spectra.

The N-methyl-N-methanesulfonylaminomethyl group presents a unique combination of a tertiary amine, a sulfonamide, and alkyl C-H bonds. Each of these components contributes to a complex, yet interpretable, IR spectrum. Understanding the interplay of these vibrational modes is key to confidently identifying this group and distinguishing it from structurally similar alternatives.

Dissecting the Vibrational Landscape of the N-methyl-N-methanesulfonylaminomethyl Group

The characteristic IR absorption peaks for this group arise from the stretching and bending vibrations of its constituent bonds. By examining each component, we can build a comprehensive picture of the expected spectrum.

1. The Methanesulfonyl Moiety (CH₃SO₂): The most prominent and diagnostic peaks for this group originate from the sulfonyl (SO₂) group. Due to the strong dipole moment of the S=O bonds, these absorptions are typically intense.

-

Asymmetric SO₂ Stretching: This vibration consistently appears as a strong, sharp band in the range of 1344–1317 cm⁻¹ [1]. The exact position can be influenced by the electronic environment, but it remains a reliable indicator of the sulfonyl group.

-

Symmetric SO₂ Stretching: A second strong absorption corresponding to the symmetric stretch is found at a lower wavenumber, typically between 1187–1147 cm⁻¹ [1]. The presence of both the asymmetric and symmetric stretching bands is a hallmark of the SO₂ group.

2. The Sulfonamide Linkage (C-SO₂-N): The vibrations involving the sulfur-nitrogen bond are also key to identifying the sulfonamide functionality.

-

S-N Stretching: The stretching vibration of the S-N bond in sulfonamides generally gives rise to a medium to strong absorption in the region of 924–906 cm⁻¹ [1].

3. The N-methyl and Methylene Groups (N-CH₃ and N-CH₂): The alkyl components of the group contribute to the C-H stretching and bending regions of the spectrum.

-

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups typically appear in the 3000–2850 cm⁻¹ region as strong bands[2][3][4][5]. Specifically, asymmetric and symmetric stretching of the methyl group are often observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the methylene group shows stretches around 2925 cm⁻¹[6][7][8].

-

C-H Bending: The bending (deformation) vibrations are also characteristic.

-

The methylene group exhibits a "scissoring" vibration around 1465 cm⁻¹ (medium intensity)[2][3][6].

-

The methyl group shows an asymmetric bending vibration around 1450 cm⁻¹ (medium intensity) and a symmetric "umbrella" bending mode around 1375 cm⁻¹ (medium intensity)[2][3][6]. The band around 1460 cm⁻¹ can sometimes represent the asymmetric bending of both methyl and methylene groups[9].

-

4. The Tertiary Amine Linkage (C-N): The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250–1000 cm⁻¹ range and can be of medium to strong intensity[3][10]. The specific location within this range can be influenced by the substitution pattern.

Comparative Analysis with Structurally Similar Groups

To confidently assign the IR spectrum to the N-methyl-N-methanesulfonylaminomethyl group, it is crucial to differentiate it from other common functional groups.

| Functional Group | Key Differentiating IR Peaks (cm⁻¹) | Distinguishing Features |

| N-methyl-N-methanesulfonylaminomethyl | 1344–1317 (s, sharp) , 1187–1147 (s, sharp) , 924–906 (m-s) , 3000-2850 (s), 1465 (m), 1375 (m) | Presence of strong SO₂ stretches, S-N stretch, and characteristic alkyl C-H bends. Absence of N-H stretches. |

| Primary/Secondary Sulfonamide (-SO₂NHR/-SO₂NH₂) ** | 3390–3229 (m, sharp) | Presence of one or two sharp N-H stretching bands[1]. |

| Carboxamide (-C(O)NR₂) | ~1670–1640 (s, sharp) | Strong C=O stretch, which is absent in the target group[3]. |

| Tertiary Amine (-NR₂) ** | 1250–1000 (m-s) | Lacks the strong, characteristic SO₂ stretching bands[3][10]. |

| Sulfone (-SO₂-) | 1350-1300 (s), 1160-1120 (s) | Similar SO₂ stretches, but will lack the S-N stretching vibration. |

This comparative table highlights the unique spectral fingerprint of the N-methyl-N-methanesulfonylaminomethyl group, primarily defined by the combination of intense SO₂ stretching bands and the absence of N-H stretching vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable IR spectrum for a compound containing the N-methyl-N-methanesulfonylaminomethyl group, the following protocol is recommended.

Objective: To acquire a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid or liquid sample for functional group analysis.

Materials:

-

FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, KBr pellets, or salt plates (NaCl or KBr))

-

Spatula

-

Appropriate solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

Methodology:

1. Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty and clean. b. Close the compartment lid. c. In the instrument software, initiate the collection of a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide. d. The background spectrum should be a flat line with minimal noise.

2. Sample Preparation (Choose one of the following methods):